molecular formula C13H13Br2NO B6181985 5-[4-(bromomethyl)phenoxy]-2-methylpyridine hydrobromide CAS No. 2648962-43-8

5-[4-(bromomethyl)phenoxy]-2-methylpyridine hydrobromide

Cat. No.: B6181985
CAS No.: 2648962-43-8
M. Wt: 359.1
InChI Key:
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Description

5-[4-(bromomethyl)phenoxy]-2-methylpyridine hydrobromide is an organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-[4-(bromomethyl)phenoxy]-2-methylpyridine hydrobromide typically involves the reaction of 4-(bromomethyl)phenol with 2-methylpyridine. The synthesis usually starts with the bromination of 4-methylphenol to obtain 4-(bromomethyl)phenol, which is then subjected to a nucleophilic substitution reaction with 2-methylpyridine in the presence of a base. The resulting product is subsequently treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods:

In industrial settings, the production of this compound may involve optimized reaction conditions such as high purity reactants, controlled temperatures, and the use of efficient catalysts to improve yield and reduce production costs. The process might include advanced purification techniques like crystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

5-[4-(bromomethyl)phenoxy]-2-methylpyridine hydrobromide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups, making it useful in the synthesis of more complex molecules.

  • Reduction: : Reduction reactions can be used to remove certain groups or introduce hydrogen atoms.

  • Substitution: : The bromomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: : Alcohols, amines, thiols

Major Products Formed:

Depending on the specific reaction conditions and reagents used, major products can include a range of derivatives like ethers, amides, and sulfides, which are useful in further synthetic applications.

Scientific Research Applications

Chemistry:

  • Synthesis of Complex Molecules: : The compound serves as an intermediate in the synthesis of various complex organic molecules.

  • Catalysis: : It can be used in catalytic systems for promoting specific chemical reactions.

Biology:

  • Enzyme Inhibition Studies: : Its derivatives may act as inhibitors for certain enzymes, useful in studying biochemical pathways.

  • Drug Development: : Potential precursor for developing new pharmaceutical agents.

Medicine:

  • Therapeutic Agents: : Investigated for its potential use as a therapeutic agent in treating certain diseases.

  • Diagnostics: : Derivatives may be used in diagnostic assays.

Industry:

  • Material Science: : Used in the development of new materials with specific properties.

  • Chemical Manufacturing: : Important intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 5-[4-(bromomethyl)phenoxy]-2-methylpyridine hydrobromide exerts its effects depends on its interaction with molecular targets. The compound's bromomethyl group is highly reactive, allowing it to participate in various chemical reactions, altering the function of target molecules. These interactions can affect molecular pathways involved in biological processes or chemical reactions, making it useful in both research and industrial applications.

Comparison with Similar Compounds

  • 5-[4-(chloromethyl)phenoxy]-2-methylpyridine hydrobromide

  • 5-[4-(iodomethyl)phenoxy]-2-methylpyridine hydrobromide

  • 5-[4-(fluoromethyl)phenoxy]-2-methylpyridine hydrobromide

Uniqueness:

What sets 5-[4-(bromomethyl)phenoxy]-2-methylpyridine hydrobromide apart from similar compounds is its specific reactivity profile. The bromomethyl group offers a unique combination of reactivity and stability, allowing for versatile chemical transformations not always possible with other halogenated derivatives. This makes it particularly valuable in synthesizing complex molecules and exploring novel chemical pathways.

Properties

CAS No.

2648962-43-8

Molecular Formula

C13H13Br2NO

Molecular Weight

359.1

Purity

95

Origin of Product

United States

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